2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention in various fields of scientific research. Its complex structure suggests a range of chemical behaviors and potential applications. This article will cover its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multi-step reactions starting from basic organic compounds. The key steps usually include:
Formation of the triazoloquinoxaline core through a cyclization reaction.
Introduction of the 1-propyl group via a nucleophilic substitution.
Attachment of the trifluoromethylphenylacetamide side chain through an amidation reaction.
Industrial Production Methods
Industrial production methods typically focus on optimizing the yield and purity of the compound, often using:
High-pressure reaction vessels for cyclization processes.
Catalysts and solvents that favor the desired substitutions and amidations.
Purification techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents can lead to the formation of new functional groups.
Reduction: Reduction can break down certain parts of the molecule, leading to different products.
Substitution: Various substituents can be introduced or replaced in the molecule.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substituting agents: Including alkyl halides or acid chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, but they often involve modified triazoloquinoxaline structures with new functional groups attached.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is used to study reaction mechanisms and develop new synthetic methodologies.
Biology and Medicine
Biologically, it has potential applications in drug development due to its complex structure, which may interact with various biological targets. It's particularly researched for its potential anti-cancer, anti-inflammatory, and antiviral properties.
Industry
In industry, the compound might be utilized in the synthesis of more complex molecules and materials, given its unique structural properties.
Mechanism of Action
The exact mechanism by which 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. Its effects are likely mediated through the alteration of biochemical pathways, inhibition of enzyme activity, or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-(4-oxo-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
2-(4-oxo-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
What sets this compound apart is its specific substituents which may confer unique biological activity or chemical reactivity, making it a valuable compound for diverse scientific research applications.
This is a high-level overview. For specific experimental details or in-depth analysis, consulting original research articles or reviews would be necessary. Hope this gives you a solid foundation to understand this intriguing compound!
Properties
IUPAC Name |
2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-2-6-17-26-27-19-20(31)28(15-9-3-4-10-16(15)29(17)19)12-18(30)25-14-8-5-7-13(11-14)21(22,23)24/h3-5,7-11H,2,6,12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAFKBXPQEVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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